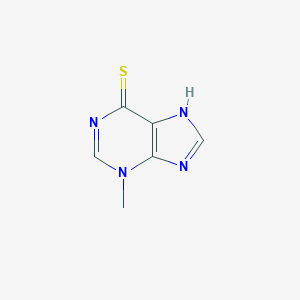

3-methyl-7H-purine-6-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-7H-purine-6-thione is a chemical compound with the molecular formula C6H6N4S . It is structurally similar to purines, which are key components of nucleic acids like DNA and RNA .

Synthesis Analysis

The synthesis of S-substituted derivatives of 6-thiopurines, which include this compound, involves methods such as alkylation of 6-thiopurines, reaction of 6-halogenopurines with mercaptans, and cyclization of 6-alkylthio-4,5-diaminopyrimidines .Molecular Structure Analysis

The molecular structure of this compound consists of a purine core with a sulfur atom replacing one of the oxygen atoms and a methyl group attached to the purine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Research on 3-methyl-7H-purine-6-thione and related compounds focuses on their synthesis and chemical transformations. For instance, methods for synthesizing acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purine-8(9H)-thione and 8-(methylsulfanyl)adenine have been developed, highlighting the compound's utility in nucleoside analog synthesis (Janeba, Holý, & Masojídková, 2000). Additionally, the synthesis of novel substituted pyridines and purines containing 2,4-thiazolidinedione demonstrates the versatility of purine derivatives in developing compounds with potential biological activities (Kim et al., 2004).

Crystal Structure and Coordination Chemistry

The crystal structure of bis-(2,2'-bipyridine)(purine-6-thione)-ruthenium(II) complex was elucidated, showcasing the compound's role in coordination chemistry and potential applications in developing metal complexes (Yamanari et al., 2002). This research area is further expanded by studies on metal complexes of 6-pyrazolylpurine derivatives, which serve as models for metal-mediated base pairs, offering insights into the design of novel metallo-drugs and biomimetic compounds (Sinha et al., 2015).

Biochemical Applications

The biochemical potential of heterocyclic-2-thione derivatives of group 10–12 metals, including purine-6-thione, is reviewed, covering their coordination versatility and activation of C–S (thione) bonds. This research highlights the application of these compounds in developing new materials and drugs with improved properties (Lobana, 2021). Moreover, the in vitro antibacterial evaluation of 1,2,4-triazole compounds containing purine moiety illustrates the antimicrobial potential of purine derivatives, suggesting their use in developing new antibiotics or disinfectants (Govori, 2017).

Solubility and Pharmaceutical Implications

The solubility of mercaptopurine, a drug related to this compound, in green solvents was investigated, providing valuable insights for the pharmaceutical industry regarding drug formulation and the design of more effective cancer treatment drugs. This study emphasizes the importance of solvent choice in enhancing drug solubility and efficacy (Karamjavan et al., 2023).

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-Methyl-7H-purine-6-thione are not fully understood. It is known that purine derivatives, such as this compound, play a crucial role in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Purine derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that purine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that purine derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in purine metabolism, a complex pathway that involves numerous enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that purine derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that purine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

3-methyl-7H-purine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDCZHIGNMCFPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=S)C2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401839 |

Source

|

| Record name | 3-methyl-7H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006-12-8 |

Source

|

| Record name | 3-Methylhypothioxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-7H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

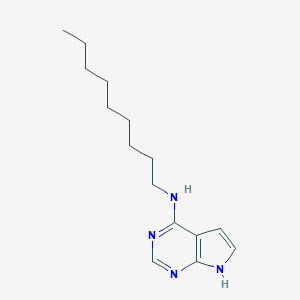

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)